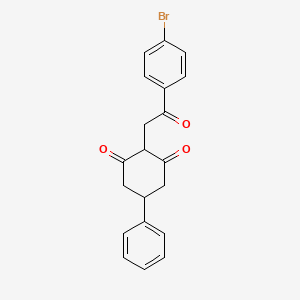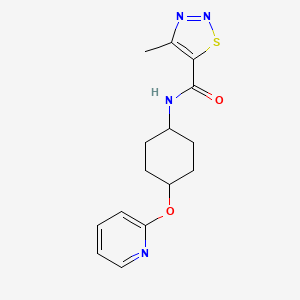
4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a novel organic compound known for its diverse applications in scientific research
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the cyclohexyl moiety: : Starting from cyclohexanol, selective functionalization at positions 1 and 4 is achieved through various steps, including oxidation and subsequent nucleophilic substitution.
Integration of the pyridin-2-yloxy group: : Pyridin-2-ol is transformed into its corresponding chloride through chlorination reactions, followed by a nucleophilic substitution with the previously prepared cyclohexyl derivative.
Synthesis of the thiadiazole core: : The thiadiazole ring is constructed using a combination of sulfur and nitrogen precursors under controlled thermal conditions.
Final coupling and functionalization: : The intermediate compounds are coupled, followed by amidation to form the final carboxamide product.
Industrial Production Methods: Scaling up for industrial production involves optimizing reaction conditions, such as temperature, pressure, and the choice of catalysts, to ensure high yield and purity. Automation and continuous flow methods are often employed to enhance reproducibility and scalability.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation, typically using mild oxidants to prevent over-oxidation of sensitive groups.
Reduction: : Reductive conditions, such as catalytic hydrogenation, can selectively reduce specific functional groups without affecting the thiadiazole ring.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, particularly at the pyridinyl moiety, allowing for further derivatization.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Palladium on carbon, sodium borohydride.
Substitution: : Various halogenating agents, organolithium reagents.
Major Products Formed:
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of partially or fully reduced cyclohexyl derivatives.
Substitution: : Functionalized pyridinyl derivatives.
科学研究应用
The compound is utilized in a myriad of scientific applications:
Chemistry: : As a building block in the synthesis of more complex molecules, and as a ligand in coordination chemistry.
Biology: : Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Used in the development of materials with specialized properties, such as polymers and surface coatings.
作用机制
The precise mechanism by which 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects varies depending on the application:
Molecular Targets: : Interactions with enzymes, receptors, and ion channels have been reported, indicating its potential as a modulator of biological pathways.
Pathways Involved: : The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, among others.
相似化合物的比较
4-methyl-1,2,3-thiadiazole-5-carboxamide
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
4-methyl-N-(cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
Each of these compounds shares structural similarities but differs in their functional groups, which can significantly impact their reactivity and applications.
Hope you found this comprehensive!
属性
IUPAC Name |
4-methyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABLYCLRPADDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)
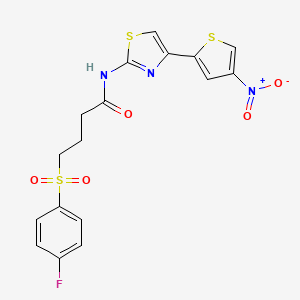
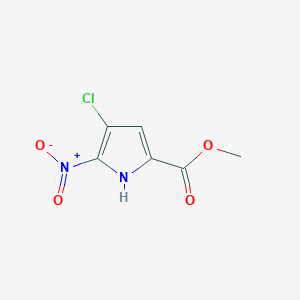
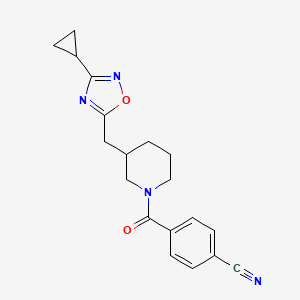
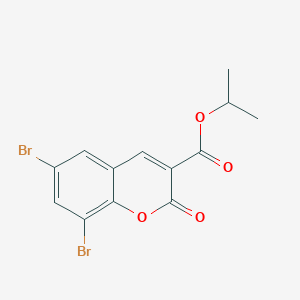
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2741134.png)
![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2741136.png)

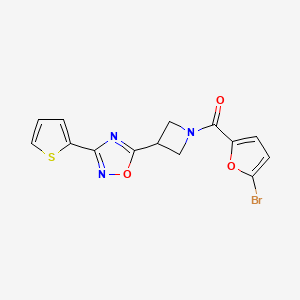
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2741139.png)
